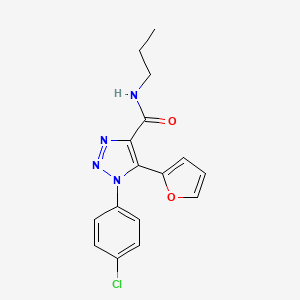
1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide, also known as CPTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which have been shown to exhibit a variety of biological activities. In
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways that are involved in cell growth and inflammation. 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. These mechanisms of action may contribute to the anti-inflammatory and anticancer effects of 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of inflammation. It has been shown to induce cell cycle arrest in cancer cells, which can lead to the inhibition of cell growth and proliferation. 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the elimination of cancer cells from the body. In addition, 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit inflammation by reducing the production of inflammatory cytokines and prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potency and specificity. 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit potent biological activity at low concentrations, which makes it a useful tool for studying the mechanisms of action of various enzymes and pathways. In addition, 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit high specificity for certain enzymes and pathways, which makes it a useful tool for studying the functions of these enzymes and pathways. One limitation of using 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential toxicity. 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide analogs with improved potency and specificity. Another area of interest is the exploration of the potential use of 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide in the treatment of inflammatory diseases such as arthritis and colitis. In addition, there is a need for further studies on the mechanism of action of 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide, as well as its potential use in the treatment of cancer and other diseases. Overall, the study of 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has the potential to lead to the development of new therapies for a variety of diseases.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antifungal properties. It has been studied extensively for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells. 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have potent anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. In addition, 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit antifungal activity, which suggests that it may have potential use as an antifungal agent.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-(furan-2-yl)-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-2-9-18-16(22)14-15(13-4-3-10-23-13)21(20-19-14)12-7-5-11(17)6-8-12/h3-8,10H,2,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZOGIJGWVWLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(furan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,5-dimethyl-3-furoyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4761696.png)
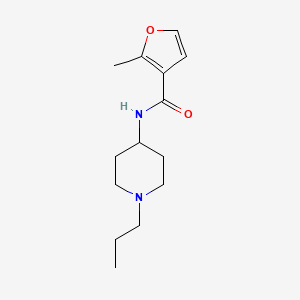
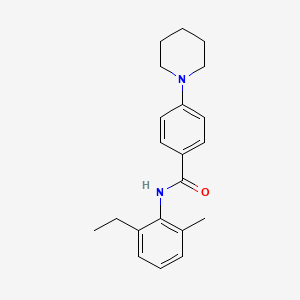
![N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4761719.png)
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4761726.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4761732.png)
![2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4761740.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4761747.png)
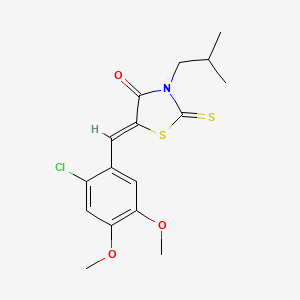
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4761765.png)
![N-[1-(1-adamantyl)butyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4761770.png)
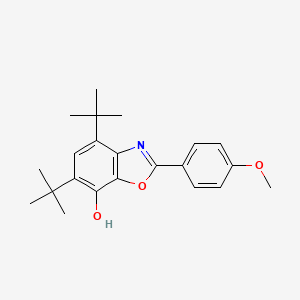
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4761785.png)
![N-(2,5-dimethoxyphenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4761793.png)